5,6-Dihydroxy-Des(dimethoxy) Bosutinib is a chemical compound derived from bosutinib, which is primarily recognized as a dual Src/Abl tyrosine kinase inhibitor. Bosutinib was approved in 2012 for the treatment of chronic myeloid leukemia, particularly in cases resistant to other therapies. The compound exhibits significant biological activity and is a subject of interest in medicinal chemistry due to its potential therapeutic applications.
5,6-Dihydroxy-Des(dimethoxy) Bosutinib falls under the category of quinazolinones, which are known for their diverse biological activities. This compound can be classified as a tyrosine kinase inhibitor, specifically targeting pathways implicated in cancer development and resistance mechanisms.
The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves several key steps, starting from 3-methoxy-4-hydroxybenzoic acid. The process typically includes:
The synthesis route has been optimized to enhance yield while minimizing costs and reaction time. For instance, alternative methods have been explored that avoid stringent conditions, leading to improved efficiencies in industrial production .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's core structure is derived from the quinazolinone framework, which includes:
The molecular formula for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H16N2O4 |
Molecular Weight | 328.33 g/mol |
IUPAC Name | 5,6-dihydroxy-7-(3-(dimethylamino)propyl)-3-quinolinecarbonitrile |
Spectroscopic data (NMR, MS) confirm the presence of these functional groups and structural integrity.
5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo various chemical reactions that modify its structure and enhance its therapeutic potential:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing analogs with improved efficacy against specific targets.
The mechanism of action for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves its interaction with specific kinases involved in signaling pathways associated with cell proliferation and survival:
Data suggest that this compound may overcome resistance mechanisms seen with other tyrosine kinase inhibitors by effectively targeting alternative pathways .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically presents as a solid at room temperature with moderate solubility in organic solvents. Its melting point is generally within a defined range indicating stability under standard laboratory conditions.
The chemical properties include:
Relevant analyses such as thermal stability and solubility tests are essential for understanding its behavior in biological systems .
5,6-Dihydroxy-Des(dimethoxy) Bosutinib has several applications in scientific research:
This compound represents a valuable tool in the ongoing search for effective cancer therapies and highlights the importance of structural modifications in enhancing drug efficacy .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3